3,6-Difluoro-2-methoxybenzoyl chloride
Overview
Description
3,6-Difluoro-2-methoxybenzoyl chloride is an organic compound with the molecular formula C8H5ClF2O2 and a molecular weight of 206.58 g/mol . It is a derivative of benzoyl chloride, where the benzene ring is substituted with two fluorine atoms at positions 3 and 6, and a methoxy group at position 2. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,6-Difluoro-2-methoxybenzoyl chloride can be synthesized through several methods. One common approach involves the chlorination of 3,6-difluoro-2-methoxybenzoic acid using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 under reflux conditions . The reaction typically proceeds as follows:
3,6-Difluoro-2-methoxybenzoic acid+SOCl2→3,6-Difluoro-2-methoxybenzoyl chloride+SO2+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
3,6-Difluoro-2-methoxybenzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water or aqueous bases, it can hydrolyze to form 3,6-difluoro-2-methoxybenzoic acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) under mild to moderate conditions.
Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl) at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
Thioesters: Formed from reactions with thiols.
3,6-Difluoro-2-methoxybenzoic acid: Formed from hydrolysis.
Scientific Research Applications
3,6-Difluoro-2-methoxybenzoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,6-difluoro-2-methoxybenzoyl chloride involves its reactivity as an acylating agent. It can acylate nucleophilic sites on molecules, such as amines and alcohols, forming stable amide and ester bonds. This reactivity is due to the electron-withdrawing effects of the fluorine atoms, which increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
Comparison with Similar Compounds
Similar Compounds
2,6-Difluoro-3-methoxybenzoyl chloride: Similar structure but with different substitution pattern.
2,6-Difluoro-3-methylbenzoyl chloride: Contains a methyl group instead of a methoxy group.
3,6-Difluoro-2-methoxybenzoic acid: The acid form of the compound.
Uniqueness
3,6-Difluoro-2-methoxybenzoyl chloride is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. The presence of both fluorine atoms and a methoxy group influences its reactivity and makes it suitable for specific applications in organic synthesis and research.
Properties
IUPAC Name |
3,6-difluoro-2-methoxybenzoyl chloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2O2/c1-13-7-5(11)3-2-4(10)6(7)8(9)12/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMHCTDDYNOBUJT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1C(=O)Cl)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501271267 | |
Record name | Benzoyl chloride, 3,6-difluoro-2-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501271267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261825-37-9 | |
Record name | Benzoyl chloride, 3,6-difluoro-2-methoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261825-37-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoyl chloride, 3,6-difluoro-2-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501271267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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